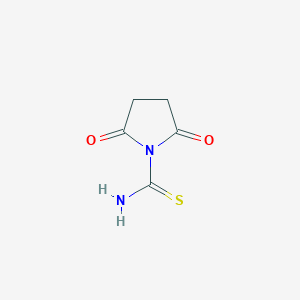

2,5-Dioxopyrrolidine-1-carbothioamide

Description

2,5-Dioxopyrrolidine-1-carbothioamide is a pyrrolidine derivative featuring two ketone groups at positions 2 and 5 of the heterocyclic ring and a carbothioamide (-C(=S)-NH₂) substituent at position 1. This compound is structurally distinct due to the presence of the thioamide group, which replaces the oxygen atom in a traditional carboxamide with sulfur.

Properties

Molecular Formula |

C5H6N2O2S |

|---|---|

Molecular Weight |

158.18 g/mol |

IUPAC Name |

2,5-dioxopyrrolidine-1-carbothioamide |

InChI |

InChI=1S/C5H6N2O2S/c6-5(10)7-3(8)1-2-4(7)9/h1-2H2,(H2,6,10) |

InChI Key |

YABJYBFDTQXDOR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)C(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidine-1-carbothioamide typically involves the reaction of succinimide with thiourea under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 2,5-Dioxopyrrolidine-1-carbothioamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidine-1-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The carbothioamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or alcohols can react with the carbothioamide group under mild conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dioxopyrrolidine-1-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidine-1-carbothioamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which is relevant in its anticonvulsant activity . This inhibition can modulate neuronal excitability and reduce seizure activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on compounds sharing the pyrrolidine/pyrrolidinone core or analogous functional groups. Below is an analysis of key structural and synthetic differences:

Structural Comparison

Key Observations :

Key Differences :

Implications :

- The thioamide group may improve resistance to enzymatic degradation compared to carboxamides, a common advantage in drug design.

- The compound’s pyrimidine moiety suggests applicability in nucleotide analog therapies or kinase inhibition, whereas the target compound’s activity may hinge on sulfur-mediated interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.